Stilbamidine

描述

斯替巴米丁是一种二胺类化合物,以其对细菌、原生动物和真菌的强大活性而闻名。 它已在临床上用于治疗全身性真菌病、内脏利什曼病和非洲锥虫病 。 斯替巴米丁属于芳香族二胺类系列,该系列还包括其他化合物,如戊胺、丙胺和贝雷尼尔 .

准备方法

斯替巴米丁可以通过多种合成路线合成。 一种常见的方法是在特定条件下使 4,4'-二氨基芪与甲酰胺反应 。 斯替巴米丁的工业生产通常涉及使用高纯度试剂和受控反应环境,以确保最终产品的稳定性和质量 .

化学反应分析

Photochemical Degradation

Stilbamidine undergoes irreversible photochemical changes when exposed to light, leading to structural alterations and loss of therapeutic efficacy. Key findings include:

-

Saturation of ethylenic linkage : The double bond in the stilbene backbone becomes saturated, eliminating characteristic absorption properties .

-

Toxicity increase : The irradiation product is more toxic than the parent compound .

-

Loss of reactivity : The compound loses its ability to react with bromine and permanganate .

Comparison of Photochemical Stability

| Compound | Light Exposure Effect | Toxicity Change | Therapeutic Activity |

|---|---|---|---|

| This compound | Profound structural change (ethylenic saturation) | Increased | Lost |

| Monomethyl derivative | Moderate structural change | Moderate increase | Reduced |

| Dimethyl stilbene derivatives | Minimal/no change | No significant change | Retained |

Structural Modifications for Biological Activity

This compound serves as a scaffold for developing PRMT1 inhibitors (protein arginine methyltransferase 1). Key modifications include:

-

Linker elongation : Extending the central ethylenic linker enhances interaction with the SAM-binding pocket of PRMT1. For example, decamidine (with a longer linker) shows 2–4× higher inhibitory activity (IC₅₀ = 13 μM) compared to this compound .

-

Docking insights : Longer linkers enable additional hydrogen bonds with the enzyme’s active site, absent in this compound .

Synthetic Pathways and Related Reactions

While direct synthetic methods for this compound are not detailed in the provided sources, related diamidine chemistry involves:

-

Amide bond formation : A common reaction in medicinal chemistry for modifying amidine groups .

-

Coupling reactions : Such as Suzuki–Miyaura coupling, which may be applicable for introducing substituents to the stilbene backbone .

Key Challenges

科学研究应用

Chemical Properties and Structure

Stilbamidine is characterized by its molecular formula and a molecular weight of approximately 264.33 g/mol. It primarily exists in its dihydrochloride form and is known for its high affinity for nucleic acids, which underpins many of its biological activities.

Scientific Research Applications

This compound has several key applications across different scientific domains:

Antimicrobial Activity

This compound exhibits potent antimicrobial properties, particularly against fungal and protozoan infections. It has been utilized in the treatment of conditions such as:

- Blastomycosis : this compound has shown effectiveness in treating disseminated blastomycosis, as evidenced by case studies where patients demonstrated significant improvement following treatment .

- Histoplasmosis : Clinical trials indicated that this compound was effective in treating histoplasmosis, with some reports highlighting its superior efficacy compared to other common antifungal agents .

Cancer Research

This compound's ability to inhibit cell division makes it a candidate for cancer research. It has been investigated for potential use in treating various malignancies, particularly those associated with elevated serum globulin levels, such as multiple myeloma .

Organic Synthesis

In organic chemistry, this compound serves as a reagent in various synthetic pathways. Its utility in synthesizing complex organic molecules highlights its importance in chemical research and development.

Case Studies Overview

The following table summarizes notable case studies that illustrate the clinical applications of this compound:

作用机制

斯替巴米丁通过与核酸(尤其是 DNA)结合发挥作用。 这种结合会干扰复制和转录过程,从而抑制细胞分裂和繁殖 。 在锥虫中,斯替巴米丁选择性地与动力体 DNA 结合,破坏胞外环状 DNA 的复制 .

相似化合物的比较

斯替巴米丁与其他芳香族二胺类化合物(如戊胺、丙胺和贝雷尼尔)类似。 它在其对 DNA 的特异结合亲和力和对多种病原体的强活性方面是独特的 。 其他类似的化合物包括:

戊胺: 主要用于治疗肺炎球菌肺炎和利什曼病。

丙胺: 以其抗菌特性而闻名。

贝雷尼尔: 用于治疗锥虫病.

生物活性

Stilbamidine, an aromatic diamidine compound, has garnered attention for its potential therapeutic applications, particularly in the treatment of various fungal and parasitic infections. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and mechanisms of action.

This compound exhibits a range of biological activities primarily through its interaction with cellular components of pathogens. Its mechanisms include:

- DNA Binding : this compound binds to the minor groove of DNA, particularly AT-rich sequences, which disrupts the function of nucleic acids in target organisms such as Leishmania and Trypanosoma cruzi .

- Mitochondrial Disruption : The compound has been shown to interfere with mitochondrial functions in fungi, effectively blocking respiratory chain complexes and reducing ATP levels in yeast cells .

- Membrane Disruption : this compound can induce membrane depolarization in bacteria by interacting with lipopolysaccharides (LPS), leading to cell death while sparing mammalian cells .

Antifungal Activity

This compound has been studied for its antifungal properties, particularly against Histoplasma capsulatum and Blastomyces dermatitidis.

Case Studies

- Histoplasmosis Treatment :

- Blastomycosis Treatment :

Comparative Efficacy

This compound's efficacy is often compared to other diamidines such as pentamidine and propamidine. Research indicates that this compound exhibits potent activity against Blastomyces dermatitidis, but it also presents certain toxicities, including trigeminal neuropathy .

| Compound | Target Pathogen | Efficacy | Toxicity |

|---|---|---|---|

| This compound | Histoplasma capsulatum | Moderate to High | Trigeminal neuropathy |

| Pentamidine | Trypanosoma brucei | High | Moderate |

| Propamidine | Blastomyces dermatitidis | High | Low |

Toxicological Considerations

While this compound shows promise, its use is tempered by the potential for adverse effects. The most notable toxicity observed is trigeminal neuropathy, which has raised concerns regarding its clinical application . Additionally, older solutions of this compound have been reported to exhibit increased toxicity due to degradation products .

属性

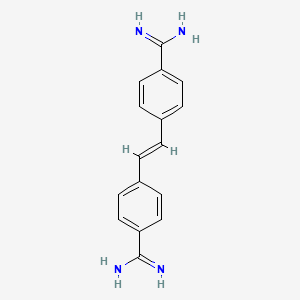

IUPAC Name |

4-[2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H3,17,18)(H3,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMURVNDSFNJHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861808 | |

| Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-06-5 | |

| Record name | Stilbamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。